Isoastragaloside II
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Description
Isoastragaloside II is a natural organic compound found in plants such as Astragalus and is a major active ingredient in traditional Chinese medicine. It is a triterpene glycoside that has been reported to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, anti-oxidant, anti-viral, and anti-diabetic effects. In recent years, Isoastragaloside II has been studied for its potential therapeutic benefits, with numerous studies conducted to evaluate its safety and efficacy.
Scientific Research Applications
Adiponectin Production Enhancement
Isoastragaloside II, derived from the medicinal herb Radix Astragali, has been found to selectively increase adiponectin secretion in primary adipocytes. This activity is linked to alleviation of hyperglycemia, glucose intolerance, and insulin resistance, suggesting its potential in treating obesity-related diseases (Xu et al., 2009).
Blood-Brain Barrier Integrity
Isoastragaloside I, a structurally related compound, has shown protective effects on the integrity of the blood-brain barrier under inflammatory conditions, possibly mediated through the activation of the Nrf2 antioxidant pathway (Li et al., 2018).
Anti-Inflammatory Properties
Isoastragaloside II demonstrates anti-inflammatory properties, evidenced by its ability to inhibit nitric oxide production in macrophages. This activity was identified in a study involving various cycloartane-type saponins, including isoastragaloside II, isolated from Astragalus membranaceus (Lee et al., 2013).
Microbial Transformation
Research has explored the microbial transformation of astragalosides to astragaloside IV, identifying isoastragaloside II as one of the biotransformation precursors. This process offers insights into the production of astragaloside IV, a pharmacologically significant compound (Ye et al., 2011).
Pharmacological Neuroprotection and Liver Protection
A study on surface-enhanced Raman spectroscopy analysis of Astragalus saponins, including isoastragaloside II, highlighted their role in various biological activities such as immunomodulation, antioxidation, and neuroprotection. Metabolites of these saponins were identified in rat plasma, urine, and feces, indicating their pharmacological effects (Kong et al., 2022).
Diabetic Nephropathy Amelioration
Isoastragaloside II has shown potential in the treatment of diabetic nephropathy. This is inferred from studies on related compounds like astragaloside IV, which demonstrated efficacy in improving symptoms of diabetic nephropathy in rat models (Fan et al., 2019).
properties
IUPAC Name |
[(2S,3R,4S,5R)-3,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H70O15/c1-20(45)54-32-22(47)18-53-35(31(32)51)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-36-30(50)29(49)28(48)24(17-44)56-36/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22+,23-,24+,25-,26-,27-,28+,29-,30+,31+,32-,33-,34-,35-,36+,39+,40-,41+,42-,43+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZYCXAYGPGYRS-NGTUZWGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(COC(C1O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1O)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H70O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoastragaloside II |
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